molecular formula C7H7BrN2O2 B3019193 Methyl 6-(bromomethyl)pyridazine-3-carboxylate CAS No. 1688685-38-2

Methyl 6-(bromomethyl)pyridazine-3-carboxylate

Cat. No.: B3019193
CAS No.: 1688685-38-2
M. Wt: 231.049
InChI Key: LWVHIQURFRFPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(bromomethyl)pyridazine-3-carboxylate can be synthesized through a multi-step process. One common method involves the bromination of methyl pyridazine-3-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The pyridazine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a methyl 6-(aminomethyl)pyridazine-3-carboxylate derivative.

Scientific Research Applications

Methyl 6-(bromomethyl)pyridazine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(bromomethyl)pyridazine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(chloromethyl)pyridazine-3-carboxylate
  • Methyl 6-(iodomethyl)pyridazine-3-carboxylate
  • Methyl 6-(hydroxymethyl)pyridazine-3-carboxylate

Uniqueness

Methyl 6-(bromomethyl)pyridazine-3-carboxylate is unique due to the presence of the bromomethyl group, which offers distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions .

Properties

IUPAC Name

methyl 6-(bromomethyl)pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-3-2-5(4-8)9-10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVHIQURFRFPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.